Cas no 420116-63-8 (4-Benzyl(ethyl)amino-3-nitrobenzoic acid)

4-Benzyl(ethyl)amino-3-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-[ethyl(phenylmethyl)amino]-3-nitro-
- 4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid
- 4-[BENZYL(ETHYL)AMINO]-3-NITROBENZOIC ACID
- SB82836
- 4-(Benzyl(ethyl)amino)-3-nitrobenzoic acid
- 420116-63-8
- AKOS015839220
- 4-(Benzyl(ethyl)amino)-3-nitrobenzoicacid
- 4-Benzyl(ethyl)amino-3-nitrobenzoic acid
-
- MDL: MFCD13561787
- インチ: InChI=1S/C16H16N2O4/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(16(19)20)10-15(14)18(21)22/h3-10H,2,11H2,1H3,(H,19,20)
- InChIKey: WJFPNBRJFRKYJG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 300.11100700Da
- どういたいしつりょう: 300.11100700Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-Benzyl(ethyl)amino-3-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD205269-5g |
4-(Benzyl(ethyl)amino)-3-nitrobenzoic acid |
420116-63-8 | 95+% | 5g |
¥3087.0 | 2024-04-18 | |
Matrix Scientific | 051771-500mg |
4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid |
420116-63-8 | 500mg |
$237.00 | 2023-09-10 | ||
Matrix Scientific | 051771-2.500g |
4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid |
420116-63-8 | 2.500g |
$720.00 | 2023-09-11 | ||
Matrix Scientific | 051771-500mg |
4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid |
420116-63-8 | 500mg |
$237.00 | 2023-09-11 | ||
TRC | B042660-250mg |
4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid |
420116-63-8 | 250mg |
$ 375.00 | 2022-06-07 | ||
Matrix Scientific | 051771-2.500g |
4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid |
420116-63-8 | 2.500g |
$720.00 | 2023-09-10 | ||
TRC | B042660-125mg |
4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid |
420116-63-8 | 125mg |
$ 230.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD205269-1g |
4-(Benzyl(ethyl)amino)-3-nitrobenzoic acid |
420116-63-8 | 95+% | 1g |
¥1029.0 | 2024-04-18 | |
Crysdot LLC | CD12073043-5g |
4-(Benzyl(ethyl)amino)-3-nitrobenzoic acid |
420116-63-8 | 95+% | 5g |
$446 | 2024-07-24 |
4-Benzyl(ethyl)amino-3-nitrobenzoic acid 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
4-Benzyl(ethyl)amino-3-nitrobenzoic acidに関する追加情報
Introduction to 4-Benzyl(ethyl)amino-3-nitrobenzoic Acid (CAS No. 420116-63-8)
4-Benzyl(ethyl)amino-3-nitrobenzoic acid, with the chemical formula C14H14N2O4, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 420116-63-8, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both nitro and amino functional groups makes it a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules.
The nitro group at the 3-position of the benzoic acid core contributes to the compound's reactivity, enabling various transformations that can be exploited in synthetic chemistry. This feature is particularly valuable in medicinal chemistry, where such intermediates serve as building blocks for novel therapeutic agents. The benzyl and ethylamino substituents further enhance the molecule's complexity, offering multiple sites for functionalization and interaction with biological targets.
In recent years, there has been a growing interest in nitroaromatic compounds due to their role as pharmacophores in various drug classes. For instance, nitrobenzoic acids have been explored for their potential in treating neurological disorders, inflammation, and infectious diseases. The specific arrangement of functional groups in 4-Benzyl(ethyl)amino-3-nitrobenzoic acid makes it a promising candidate for further investigation in this context.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. Researchers have utilized derivatives of nitrobenzoic acids to develop new antibiotics, antivirals, and anti-inflammatory agents. The ease with which these compounds can be modified allows for the exploration of diverse chemical spaces, increasing the likelihood of discovering new lead compounds with improved pharmacological properties.
The synthesis of 4-Benzyl(ethyl)amino-3-nitrobenzoic acid typically involves multi-step organic reactions, starting from commercially available benzoic acid derivatives. The introduction of the nitro group is often achieved through electrophilic aromatic substitution reactions, while the benzyl and ethylamino groups are typically introduced via nucleophilic substitution or condensation reactions. These synthetic pathways highlight the compound's importance as a versatile intermediate in pharmaceutical chemistry.
The pharmacological potential of 4-Benzyl(ethyl)amino-3-nitrobenzoic acid has been explored in several preclinical studies. Researchers have investigated its effects on various biological targets, including enzymes and receptors involved in disease pathways. For example, studies have shown that nitroaromatic compounds can exhibit potent anti-inflammatory activity by modulating key signaling pathways such as NF-κB and MAPK. The presence of both nitro and amino groups suggests that this compound may interact with multiple targets, providing a rationale for its exploration as a lead molecule.
In addition to its pharmaceutical applications, 4-Benzyl(ethyl)amino-3-nitrobenzoic acid has shown promise in materials science. Nitroaromatic compounds are known for their electron-withdrawing properties, which make them useful in the development of organic electronic materials such as conductive polymers and organic semiconductors. The structural flexibility offered by the benzyl and ethylamino substituents allows for fine-tuning of electronic properties, making this compound a valuable asset in materials design.
The environmental impact of using nitroaromatic compounds has also been a topic of interest. While these compounds can be highly reactive and potentially toxic if not handled properly, their applications in medicine and materials science often outweigh these concerns when appropriate safety measures are taken. Research into greener synthetic methods for producing these compounds is ongoing, with an emphasis on reducing waste and minimizing hazardous byproducts.
In conclusion, 4-Benzyl(ethyl)amino-3-nitrobenzoic acid (CAS No. 420116-63-8) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its functional groups offer opportunities for interaction with biological targets relevant to various diseases. As research continues to uncover new uses for this compound, it is likely to remain an important tool in the chemical biologist's arsenal.
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